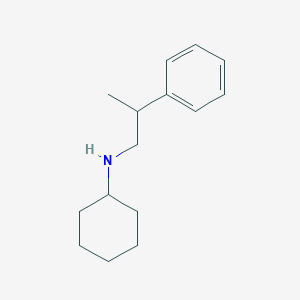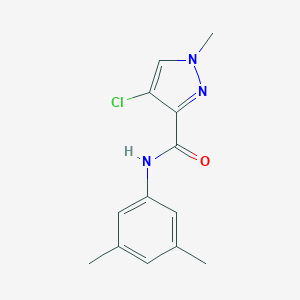![molecular formula C20H14BrN7O3 B267919 methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate is a complex organic compound that has gained significant attention in scientific research. The compound is commonly used in the field of medicinal chemistry and drug discovery due to its unique structure and potential therapeutic properties. In 4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate.
科学的研究の応用
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate has several scientific research applications, particularly in the field of medicinal chemistry. The compound has been shown to have potential therapeutic properties for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antibacterial and antifungal properties.
作用機序
The mechanism of action of methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate is not fully understood. However, studies have shown that the compound has the ability to inhibit certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate in lab experiments is its potential therapeutic properties. The compound has been shown to have promising results in preclinical studies for the treatment of various diseases. However, one of the limitations is the complex synthesis method, which requires a high level of expertise in organic chemistry. Additionally, further studies are needed to fully understand the safety and efficacy of this compound.
将来の方向性
There are several future directions for the research of methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate. One direction is to further investigate its potential therapeutic properties for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on enzymes and proteins involved in disease progression. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
合成法
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate can be synthesized through a series of chemical reactions. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between 4-bromobenzaldehyde and a nitrogen-containing heterocycle. The resulting intermediate is then subjected to a series of cyclization reactions to form the final product. The synthesis of this compound is complex and requires a high level of expertise in organic chemistry.
特性
製品名 |
methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate |
|---|---|
分子式 |
C20H14BrN7O3 |
分子量 |
480.3 g/mol |
IUPAC名 |
methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate |
InChI |
InChI=1S/C20H14BrN7O3/c1-31-19(30)12-4-2-11(3-5-12)17-14-15(10-6-8-13(21)9-7-10)23-24-18(29)16(14)22-20-25-26-27-28(17)20/h2-9,17,26-27H,1H3 |
InChIキー |
WNQYFKMCPMMCDL-UHFFFAOYSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Bromobenzyl)amino]-1-adamantanol](/img/structure/B267837.png)
![1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one](/img/structure/B267838.png)
![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)
![N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B267843.png)
![2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(4-Chlorobenzyl)amino]-2-propanol](/img/structure/B267852.png)
![1-[(4-Methylbenzyl)amino]propan-2-ol](/img/structure/B267853.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)


![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)
